1-Ethyl-4-(3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl)quinolin-1-ium iodide
Description
Historical Context and Evolution within Cyanine (B1664457) Dye Chemistry
The story of cryptocyanine is intrinsically linked to the broader history of cyanine dyes, which began in 1856. korea.edu These dyes were initially valued for their ability to sensitize photographic emulsions to a wider spectrum of light, a discovery that revolutionized photography. korea.edu Cryptocyanine, specifically 1,1'-diethyl-4,4'-carbocyanine iodide, emerged within this context.
Initially, its applications were primarily in the realm of optics. In the 1970s, cryptocyanine gained prominence as a laser dye and a passive Q-switch for ruby lasers, owing to its capacity to absorb and emit light in the near-infrared (NIR) region. smolecule.comoptica.org A significant evolution in its research trajectory occurred with the discovery of its biological activities. In Japan, a formulation containing cryptocyanine, known as NK-4, was synthesized as early as 1924 and has been explored for various pharmacological effects for over a century. encyclopedia.pubnih.gov This marked a pivotal shift from purely photophysical applications to a broader investigation into its potential in biomedicine.
Structural Classification within Polymethine Dye Families
Cryptocyanine is classified within the extensive family of polymethine dyes. The defining characteristic of these dyes is a chromophore consisting of a conjugated system of double bonds—a polymethine chain—flanked by two end groups, typically containing nitrogen. researchgate.net This structure allows for delocalized π-electrons, which is the source of their strong light absorption and color.
Specifically, cryptocyanine belongs to the cyanine subclass of polymethine dyes. Cyanines are cationic dyes where the nitrogen atoms are part of heterocyclic nuclei. researchgate.net Cryptocyanine itself is a carbocyanine, which is characterized by a three-carbon polymethine bridge linking two quinoline (B57606) heterocyclic rings. smolecule.com Its formal name, 1,1'-diethyl-4,4'-carbocyanine iodide, precisely describes this structure: two quinoline rings are each substituted with an ethyl group on their nitrogen atoms and are joined by a three-carbon chain at the 4-position of each ring, with an iodide anion balancing the positive charge. smolecule.com The variant known as NK-4 is a divalent, cationic pentamethine trinuclear cyanine dye, consisting of three quinolinium rings. encyclopedia.pubnih.gov
Overview of Current Academic Research Paradigms for Cryptocyanine and its Analogs
Modern research into cryptocyanine and its synthetic analogs is vibrant and multidisciplinary, primarily revolving around three interconnected paradigms: the development of advanced photothermal agents, its use as a biological probe, and the exploration of its diverse pharmacological activities.
A major focus of current research is on harnessing cryptocyanine's photophysical properties for photothermal therapy (PTT). korea.edunih.gov Cryptocyanine-based probes are highly efficient at converting absorbed light energy into heat. korea.edunih.gov This has led to the rational design of cryptocyanine analogs engineered for enhanced PTT efficacy. A key strategy involves modifying the cryptocyanine scaffold to target specific cellular organelles, such as mitochondria, which are particularly sensitive to heat shock. nih.gov The goal is to create photosensitizers that can be selectively delivered to target cells (e.g., cancer cells) and then activated with near-infrared (NIR) light, which allows for deeper tissue penetration, to induce localized hyperthermia and cell death. smolecule.comnih.gov
Researchers are actively synthesizing and evaluating new cryptocyanine derivatives to optimize their properties. For instance, the development of mitochondria-targeted analogs, like Mito-CCy, has shown significant promise. These analogs often incorporate a lipophilic cationic component, such as a triarylphosphonium (TPP) group, which facilitates their accumulation within the negatively charged mitochondria. nih.gov The research involves detailed study of their photophysical characteristics, including their absorption and emission spectra, fluorescence quantum yields, and photothermal conversion efficiencies, to establish a clear structure-activity relationship. nih.gov
Beyond PTT, cryptocyanine's inherent fluorescence in the NIR region makes it a valuable tool for bioimaging. smolecule.com Its ability to function as a fluorescent probe allows for the visualization of biological structures and processes. smolecule.com The development of analogs also extends to creating probes for specific biological targets.
Furthermore, a significant body of research, particularly concerning the NK-4 variant, investigates the compound's pharmacological effects. Studies have explored its anti-inflammatory, antioxidant, and neuroprotective properties. encyclopedia.pubnih.gov For example, research has shown that NK-4 can inhibit the apoptosis of photoreceptor cells in animal models of retinal degeneration and may reduce cerebral ischemic injury by scavenging reactive oxygen species (ROS). nih.govmdpi.com This line of inquiry positions cryptocyanine and its analogs as potential candidates for therapeutic applications in a range of diseases.
Detailed Research Findings
The following tables present specific data from research on cryptocyanine and its analogs, illustrating the quantitative findings that underpin the current research paradigms.
Table 1: Photophysical Properties of Cryptocyanine and Its Analogs
This table summarizes the key photophysical data for cryptocyanine and two of its research analogs, CCy (a non-targeted control) and Mito-CCy (a mitochondria-targeted analog), as measured in different solvents.
| Compound | Solvent | Absorption Max (λabs, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) |
| Cryptocyanine | Ethanol (B145695) | 709.5 photochemcad.com | 210,000 photochemcad.com | - | 0.012 researchgate.netnih.gov |
| CCy | DMSO | 713 nih.gov | 170,000 nih.gov | 734 nih.gov | 0.011 nih.gov |
| Mito-CCy | DMSO | 713 nih.gov | 155,000 nih.gov | 734 nih.gov | 0.007 nih.gov |
Data sourced from multiple scientific publications as cited.
Table 2: Research Findings on Cryptocyanine Analogs in Photothermal Therapy (PTT)
This table highlights the performance of cryptocyanine analogs in PTT experiments, demonstrating their ability to generate heat upon laser irradiation.
| Compound (Concentration) | Solvent/Medium | Laser Irradiation | Temperature Increase (ΔT) | Photothermal Conversion Efficiency (η) |
| CCy (0.5 mM) | PBS buffer with 50% DMSO | 730 nm, 2.3 W/cm2 | ~3.4 °C in 5 min korea.edunih.gov | 8.4% nih.gov |
| Mito-CCy (0.5 mM) | PBS buffer with 50% DMSO | 730 nm, 2.3 W/cm2 | 13.5 °C in 5 min korea.edunih.govacs.orgnih.gov | 9.5% nih.gov |
| Mito-CCy (0.5 mM) | DMSO | 730 nm, 3.0 W/cm2 | 24.5 °C in 5 min nih.gov | - |
Data sourced from a study on mitochondria-targeted photothermogenic photosensitizers as cited.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
4727-50-8 |
|---|---|
Molecular Formula |
C25H25IN2 |
Molecular Weight |
480.4 g/mol |
IUPAC Name |
(4Z)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline iodide |
InChI |
InChI=1S/C25H25N2.HI/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CEJANLKHJMMNQB-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C=C/C(=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41.[I-] |
Canonical SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |
Other CAS No. |
4727-50-8 |
physical_description |
Dark green crystalline powder; [Acros Organics MSDS] |
Pictograms |
Acute Toxic; Irritant |
Synonyms |
1,1'-diethyl-4,4'-carbocyanine crytocyanine kryptocyanine kryptocyanine, ethyl sulfate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for Cryptocyanine Core Structures
The fundamental synthesis of the cryptocyanine core, also known as 1,1'-diethyl-4,4'-carbocyanine iodide, often involves the reaction of 1-ethyl-4-methylquinolinium (B11710019) iodide. smolecule.com A common method for creating the polymethine chain is the condensation of two quinaldine (B1664567) salts with a suitable orthoformate, such as ethyl orthoformate, in a high-boiling solvent like pyridine. This reaction typically proceeds through the formation of an intermediate anhydro base, which then reacts with another molecule of the quinaldine salt.
Another established route involves treating 1-ethyl-4-methylquinolinium iodide with a Vilsmeier reagent, which can be generated in situ from reagents like phosphorus oxychloride (P(O)Cl₃) and N,N-dimethylformamide (DMF). nih.govencyclopedia.pub This method has been reported to produce the desired cryptocyanine derivative, NK-4, in a 41% yield. nih.govencyclopedia.pub These classical methods provide a reliable foundation for accessing the basic cryptocyanine scaffold.
Development and Optimization of Modified Synthetic Protocols
While established routes are effective, research has focused on developing modified protocols to improve yields, introduce diversity, and enhance the properties of cryptocyanine derivatives. smolecule.com For instance, alternative C1 unit protocols have been reported for the synthesis of NK-4, although these are often limited to producing derivatives with identical quinoline (B57606) moieties. nih.govencyclopedia.pub
Optimization strategies often focus on the reaction conditions, such as solvent, temperature, and the nature of the condensing agent, to maximize the yield and purity of the final product. The development of new synthetic methodologies is an active area of research aimed at creating a broader library of cryptocyanine derivatives with varied functionalities. smolecule.comnih.govencyclopedia.pub
Strategies for Molecular Engineering and Derivatization
The versatility of cryptocyanine dyes stems from the ability to chemically modify their structure to fine-tune their optical and biological properties. nih.gov This molecular engineering can be broadly categorized into modifications of the heterocyclic units, the polymethine chain, and the incorporation of specific functional groups. nih.govnih.gov
Modifications of Heterocyclic Units and Polymethine Chain Length
The nature of the heterocyclic units and the length of the polymethine chain are primary determinants of the dye's absorption and emission wavelengths. nih.govnih.gov Extending the polymethine chain generally leads to a bathochromic (red) shift in the absorption spectrum. crimsonpublishers.com For example, adding a CH=CH bond to the polymethine chain can shift the absorbance by approximately 100 nm. crimsonpublishers.com This principle is fundamental in designing near-infrared (NIR) absorbing dyes.
Modifying the heterocyclic units provides an alternative strategy to tune the spectral properties without necessarily lengthening the polymethine chain, which can sometimes lead to decreased stability. nih.gov Replacing heteroatoms within the ring system, for instance, can induce significant shifts in the absorption maximum. nih.gov Furthermore, introducing substituents with varying electronic properties into the heterocyclic rings can influence the vibrational interactions within the molecule and thereby alter its spectroscopic characteristics. nih.gov
Incorporation of Specific Molecular Moieties for Tuned Interactions (e.g., triarylphosphonium groups for targeted probes)
A key strategy for enhancing the utility of cryptocyanine dyes, particularly in biological applications, is the incorporation of specific molecular moieties to direct their localization and interaction with biological targets. nih.gov A prominent example is the conjugation of triarylphosphonium groups to the cryptocyanine scaffold. nih.govresearchgate.net These lipophilic cationic groups facilitate the accumulation of the dye within mitochondria, which are organelles particularly susceptible to heat. nih.govresearchgate.net
A mitochondria-targeted cryptocyanine probe, Mito-CCy, demonstrated significantly enhanced photothermal efficiency compared to its non-targeted counterpart. nih.gov Upon irradiation with a 730 nm laser, a solution of Mito-CCy experienced a temperature increase of 13.5°C, whereas the control cryptocyanine (CCy) lacking the triarylphosphonium group only showed a 3.4°C increase under the same conditions. nih.govresearchgate.net This targeted approach leverages the specific properties of the organelle to amplify the therapeutic effect. nih.gov The synthesis of such targeted probes involves multi-step reactions, including the alkylation of 4-methylquinoline (B147181) and subsequent coupling with the targeting moiety. nih.gov
Contemporary Challenges and Future Directions in Cryptocyanine Synthesis
Despite the advances in synthetic methodologies, several challenges remain in the field of cryptocyanine synthesis. A significant hurdle is the development of versatile synthetic routes that allow for the creation of derivatives with different, or "hetero," quinoline cores. nih.govencyclopedia.pub Existing methods are often tailored to produce symmetrical molecules. nih.govencyclopedia.pub
Future research will likely focus on developing more modular and flexible synthetic strategies to access a wider range of structurally diverse cryptocyanines. smolecule.com This includes the design of methods that can overcome the "cyanine limit," where extending the polymethine chain leads to broader absorption bands and lower fluorescence brightness. nih.gov Strategies that focus on modifying the heterocyclic terminal units rather than solely extending the conjugation length are a promising avenue to create more stable and efficient NIR-II fluorophores. nih.gov Additionally, addressing issues like aggregation in aqueous environments, which can quench fluorescence and reduce efficacy, remains a key challenge. nih.gov
Electronic Structure and Spectroscopy of Cryptocyanine
Theoretical Frameworks for Electronic Transitions in Conjugated Systems
A surprisingly effective, albeit simplified, approach to understanding the electronic spectra of polymethine dyes like cryptocyanine is the free-electron model. utdallas.edu This model treats the π-electrons of the conjugated chain as independent particles confined within a one-dimensional "box". ung.edulibretexts.org The potential energy is assumed to be constant along the chain and infinite beyond its ends. libretexts.org
The energy levels for a particle in a one-dimensional box are quantized and can be calculated using the following equation:
En = (n2h2) / (8mL2)
where:
En is the energy of the nth level
n is the principal quantum number (1, 2, 3, ...)
h is Planck's constant
m is the mass of an electron
L is the length of the box
For cryptocyanine, the π-electron system extends between the two nitrogen atoms. libretexts.org The number of π electrons (N) is determined by the number of carbon atoms (p) in the polymethine chain plus three additional electrons from the nitrogen atoms. libretexts.org These N electrons fill the lowest N/2 energy levels in accordance with the Pauli exclusion principle. libretexts.org
The lowest energy electronic transition corresponds to the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). chegg.com The wavelength (λ) of the absorbed light can be predicted by the following equation derived from the free-electron model:
λ = (8mcL2) / (h(N+1))
where:
c is the speed of light. utdallas.edu
Kuhn's refinement of this model assumes the length of the box, L, is the length of the chain between the nitrogen atoms plus one bond length on each side. utdallas.edu This leads to a more specific equation for the wavelength:
λ = (8mcl2(p+3)2) / (h(p+4))
where l is the bond length between atoms along the chain. utdallas.edu Despite its drastic assumptions, this model provides reasonably successful predictions for the absorption wavelengths of conjugated dyes. utdallas.educhegg.com
While the free-electron model offers a useful qualitative picture, more sophisticated methods like bond-orbital and molecular-orbital (MO) theories provide a more detailed understanding of the electronic structure. utdallas.edulibretexts.org MO theory describes electrons in a molecule as occupying molecular orbitals that extend over the entire molecule, rather than being localized between specific atoms. libretexts.org These molecular orbitals are formed from the linear combination of atomic orbitals (LCAOs). libretexts.orgsolubilityofthings.com
In the context of cryptocyanine, the π molecular orbitals are of primary interest. These are formed from the combination of the 2p atomic orbitals of the carbon and nitrogen atoms in the conjugated system. ung.edu The interaction of these atomic orbitals leads to the formation of bonding, non-bonding, and antibonding molecular orbitals, each with a distinct energy level. solubilityofthings.comnumberanalytics.com
Bonding Orbitals: Result from the constructive overlap of atomic orbitals, leading to lower energy and increased molecular stability. solubilityofthings.com
Antibonding Orbitals: Arise from the destructive overlap of atomic orbitals, resulting in higher energy and decreased stability. solubilityofthings.comnumberanalytics.com
Non-bonding Orbitals: Do not participate significantly in bonding and their energy levels are similar to the constituent atomic orbitals. solubilityofthings.com
The distribution of electrons among these molecular orbitals follows the Aufbau principle, with the lowest energy orbitals being filled first. solubilityofthings.com The electronic transitions observed in the visible spectrum of cryptocyanine correspond to the promotion of an electron from a filled π bonding or non-bonding orbital to an empty π* antibonding orbital. ung.edu While bond-orbital and molecular-orbital calculations have been performed for polymethine dyes, early attempts showed poor agreement with observed wavelengths, highlighting the challenges in accurately modeling these complex systems. utdallas.educhegg.com
Application of the Free-Electron Model to Polymethine Dyes
Quantum Chemical Calculations of Electronic Structure
To achieve a more quantitative and accurate description of the electronic structure of cryptocyanine, advanced quantum chemical calculations are employed. These methods aim to solve the Schrödinger equation for the molecule, providing detailed information about the energies and properties of its ground and excited states.
The concept of a potential energy surface (PES) is fundamental to understanding the geometric and energetic changes a molecule undergoes upon electronic excitation. aps.orgarxiv.org For cryptocyanine, the ground state (S₀) and the first excited singlet state (S₁) potential energy surfaces are of particular interest for studying its photophysical and photochemical properties, such as photoisomerization. researchgate.net
Semi-empirical calculations have been used to map the S₀ and S₁ potential energy surfaces for cryptocyanine as a function of the twist angle around a carbon-carbon bond in the polymethine chain. researchgate.net These studies have revealed that the shape of the potential energy surface for isomerization is dependent on the length of the polymethine chain and its position on the quinoline (B57606) moiety. researchgate.net The analysis of these surfaces provides insights into the energy barriers for isomerization in both the ground and excited states. researchgate.net
For a more rigorous treatment of excited states, methods like Configuration Interaction Singles (CIS) and Time-Dependent Density Functional Theory (TDDFT) are utilized. ucsb.eduarxiv.org
The CIS method is a post-Hartree-Fock approach that describes excited states as a linear combination of all possible single excitations from the Hartree-Fock ground state determinant. ucsb.edunumberanalytics.com It is a variational method that can be used to calculate the energies and properties of multiple excited states. ucsb.edu CIS is particularly useful for studying charge-transfer transitions and allows for the optimization of excited-state geometries. ucsb.edu
TDDFT is a widely used method for calculating excited state properties that extends the ground-state density functional theory (DFT) to time-dependent phenomena. arxiv.orgchemrxiv.org It is often more computationally efficient than wave function-based methods like CIS, while still providing accurate results for many systems. ucsb.edu However, standard TDDFT can struggle with describing certain types of excited states, such as charge-transfer and Rydberg states, and may underestimate their energies. chemrxiv.org A hybrid approach known as DFT/CIS has been developed to mitigate some of these issues. chemrxiv.org
Both CIS and TDDFT have been instrumental in studying the electronic spectra of complex molecules, though their application to large dyes like cryptocyanine can be computationally demanding. ucsb.edunih.gov The choice between these methods often involves a trade-off between computational cost and the desired accuracy for the specific electronic states under investigation.
The Pariser-Parr-Pople (PPP) method is a semi-empirical quantum mechanical method specifically designed for the study of the π-electronic structure and spectra of conjugated molecules. uiuc.eduwikipedia.org Developed in the 1950s, it simplifies the complex calculations of electron-electron repulsion by using the zero-differential overlap (ZDO) approximation. wikipedia.org
The PPP Hamiltonian explicitly considers the π-electrons and treats the σ-electrons as an invariant core. uiuc.edu It includes terms for the kinetic energy of the π-electrons, their attraction to the atomic cores, and their mutual repulsion. uiuc.edu A key feature of the PPP method is its inclusion of long-range electron-electron interactions, which is crucial for accurately predicting the electronic spectra of large conjugated systems. arxiv.org
The PPP method has been successfully applied to a wide range of π-conjugated molecules and polymers, providing valuable insights into their electronic structure and optical properties. researchgate.net The parameters used in the PPP method are often empirically determined to reproduce experimental data, which contributes to its predictive power. wikipedia.org It represents a computationally feasible yet powerful approach for examining electron correlation effects in the excited states of molecules like cryptocyanine. uiuc.edu
Calculation of Vertical Excitation Energies and Transition Dipole Moments
The theoretical investigation of a molecule's spectroscopic properties often begins with calculating its vertical excitation energies and transition dipole moments. A vertical excitation is an electronic transition that occurs without any change in the geometry of the molecule, in accordance with the Franck-Condon principle. The energy required for this transition is the vertical excitation energy, which typically corresponds to the maximum absorption wavelength in the experimental spectrum. nih.gov
For molecules like Cryptocyanine, these calculations are commonly performed using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach due to its favorable balance of computational cost and accuracy for large organic dyes. q-chem.comrsc.org This method calculates the excitation energies as poles in the response of the ground-state electron density to a time-varying electric field. q-chem.com While benchmark studies on various molecules show that TD-DFT can predict vertical excitation energies with reasonable accuracy, the choice of the density functional is crucial and can influence the results. rsc.orgdiva-portal.org
The transition dipole moment is a vector quantity that describes the change in dipole moment of the molecule during an electronic transition. colab.ws Its magnitude determines the intensity of the spectral band, with stronger transitions having larger transition dipole moments. For a cyanine (B1664457) dye like Cryptocyanine, the primary electronic transition is a π-π* transition, polarized along the polymethine chain of the molecule. mdpi.com The orientation of the transition dipole moment is critical for absorption to occur; the electric field of the incident light must align with the transition dipole for the photon to be absorbed efficiently. colab.ws While specific computational results for Cryptocyanine are found in specialized literature, the general approach involves calculating the electronic structure to determine the energies of the ground and excited states and the probability of transitions between them. cas.czupenn.eduescholarship.org
Advanced Spectroscopic Characterization Techniques
UV-Visible and Near-Infrared (NIR) Absorption Spectroscopy
UV-Visible and Near-Infrared (NIR) spectroscopy is a fundamental technique used to characterize the electronic transitions in molecules like Cryptocyanine. rsc.org This method measures the absorption of light by the sample across the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum. Cryptocyanine exhibits a strong and characteristic absorption band in the near-infrared region, which is a hallmark of its extended π-conjugated system.
The absorption spectrum of Cryptocyanine is influenced by the solvent. In ethanol (B145695), a major absorption peak is observed at approximately 710 nm. nih.gov In dimethyl sulfoxide (B87167) (DMSO), the absorption maximum is found at 713 nm with a high molar extinction coefficient, indicating a very strong absorption of light at this wavelength. horiba.com The position and intensity of these absorption bands provide critical information about the electronic structure of the dye.
Detailed research findings on the absorption properties of Cryptocyanine in different solvents are summarized in the table below.
| Solvent | Absorption Maximum (λ_max) | Molar Extinction Coefficient (ε) |
| Ethanol | 709.5 nm | 210,000 M⁻¹cm⁻¹ |
| Dimethyl Sulfoxide (DMSO) | 713 nm | 170,000 M⁻¹cm⁻¹ |
| Methanol (B129727) | 704 nm | Not Reported |
Data sourced from multiple studies. The molar extinction coefficient in ethanol was scaled to match the referenced value at 709.5 nm. nih.govhoriba.com
Fluorescence and Excitation Spectroscopy
Fluorescence spectroscopy is a sensitive technique that analyzes the light emitted by a molecule after it has absorbed light. researchgate.net When Cryptocyanine is excited by light corresponding to its absorption band, it can relax by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.
The fluorescence emission spectrum of Cryptocyanine shows a peak in the NIR region, slightly red-shifted from its absorption maximum. In DMSO, the fluorescence maximum is observed at 734 nm. horiba.com In ethanol, with an excitation wavelength of 650 nm, the emission spectrum is also prominent in the near-infrared range. nih.gov
An excitation spectrum is measured by monitoring the fluorescence intensity at a fixed emission wavelength while scanning the excitation wavelength. researchgate.net This spectrum ideally mirrors the absorption spectrum and reveals which wavelengths of light are most effective at inducing fluorescence. researchgate.net For Cryptocyanine, the excitation spectrum confirms that fluorescence is primarily initiated by absorbing light in the main NIR absorption band.
Analysis of APF Spectra
An Action Plot of Fluorescence (APF), more commonly known as a fluorescence excitation spectrum, provides crucial information about the efficiency of different wavelengths of light in producing fluorescence. researchgate.net The plot is generated by measuring the fluorescence intensity at a specific emission wavelength while varying the excitation wavelength. researchgate.net The resulting spectrum essentially maps the absorption that leads to fluorescence.
For a given fluorophore, the excitation spectrum should be identical to its absorption spectrum if the quantum yield of fluorescence is independent of the excitation wavelength (a principle known as Vavilov's rule). Any significant deviations between the absorption and excitation spectra can indicate the presence of multiple chemical species, energy transfer processes, or that not all absorbed photons lead to fluorescence with the same efficiency. In the case of Cryptocyanine, the excitation spectrum closely follows the main absorption band in the NIR region, confirming that the π-π* transition is the primary pathway for initiating the fluorescence process.
Quantum Yield Studies and Energy Deactivation Pathways
Upon absorbing a photon, an excited molecule like Cryptocyanine must dissipate the excess energy. This occurs through a competition between radiative pathways (fluorescence) and non-radiative pathways. fiveable.me The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf).
For Cryptocyanine, the fluorescence quantum yield is notably low. nih.govhoriba.com This indicates that non-radiative deactivation pathways are the dominant mechanisms for the molecule to return to its ground state. The primary non-radiative pathway for many cyanine dyes, including Cryptocyanine, is internal conversion, where the electronic energy is converted into vibrational energy (heat). fiveable.me This process is often facilitated by torsional or twisting motions within the molecule's flexible polymethine chain. korea.edu Another potential non-radiative pathway is intersystem crossing to a triplet state, which can then lead to phosphorescence or energy transfer to other molecules, such as molecular oxygen to produce reactive oxygen species (ROS). fiveable.me However, for Cryptocyanine, the generation of ROS is generally considered inefficient, making photothermal conversion the main deactivation route.
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (Φf) is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for characterizing the emissive properties of a fluorescent dye. Determinations of Cryptocyanine's quantum yield have been reported in various studies, with some variation in the values depending on the solvent and the reference standard used for the measurement.
The reported values are consistently low, confirming that fluorescence is a minor deactivation pathway for the excited state. A study reported a value of 0.012 for Cryptocyanine in dilute ethanol. Another study using a different method and reference reported a value of 0.007 in the same solvent. nih.gov More recently, a quantum yield of 0.011 was determined for Cryptocyanine in DMSO. horiba.com These low values are characteristic of molecules designed for applications like photothermal therapy, where the efficient conversion of light to heat is desired. fiveable.me
The table below summarizes the reported fluorescence quantum yields for Cryptocyanine.
| Solvent | Fluorescence Quantum Yield (Φf) |
| Dilute Ethanol | 0.012 |
| Ethanol | 0.007 |
| Dimethyl Sulfoxide (DMSO) | 0.011 |
Data sourced from multiple studies. nih.govhoriba.com
Investigation of Non-Emissive Energy Conversion Mechanisms
Internal Conversion and Intersystem Crossing:
Internal conversion is a non-radiative transition between electronic states of the same spin multiplicity, where the energy is dissipated as heat to the surrounding environment through vibrational modes. wikipedia.org Intersystem crossing involves a transition between states of different spin multiplicities (e.g., from a singlet to a triplet state) and is facilitated by spin-orbit coupling. osti.govrsc.org For cryptocyanine, these processes contribute to its low fluorescence quantum yield. researchgate.netacs.orgnih.gov The excited state lifetime of cryptocyanine is relatively short and scales linearly with solvent viscosity in low viscosity liquids. researchgate.net The rate of these non-emissive decays is a significant factor in the dye's application, for instance, in photothermal therapy where the efficient conversion of light to heat is desired. nih.govresearchgate.netacs.org
Photoisomerization:
Photoisomerization, the light-induced conversion between different spatial arrangements of atoms (isomers), is a significant non-emissive decay channel for cryptocyanine. koreascience.kr This process involves the rotation around one of the double bonds in the polymethine chain, leading to the formation of a transient photoisomer. acs.orgmdpi.com The quantum yield of photoisomerization is influenced by factors such as the excitation wavelength and the viscosity of the medium. koreascience.krmdpi.com Studies have shown that decreasing the excitation wavelength can increase the quantum yield for the formation of the photoisomer. koreascience.kr In high-viscosity media, the internal rotations required for isomerization are hindered, leading to a decrease in the photoisomerization quantum yield and a corresponding increase in fluorescence. mdpi.com
Table 1: Non-Emissive Decay Properties of Cryptocyanine and Related Dyes This table is interactive. You can sort and filter the data by clicking on the column headers.
| Compound | Non-Emissive Process | Key Findings | References |
|---|---|---|---|
| Cryptocyanine | Internal Conversion | Contributes to low fluorescence quantum yield and efficient heat generation. | researchgate.net, acs.org, nih.gov |
| Cryptocyanine | Intersystem Crossing | Competes with fluorescence and internal conversion. | osti.gov, colorado.edu, rsc.org |
| Cryptocyanine | Photoisomerization | Quantum yield is dependent on excitation wavelength and solvent viscosity. | koreascience.kr, mdpi.com |
| 1,1'-diethyl-2,2'-cyanine | Photoisomerization | The yield of photoisomers decreases with increasing solvent viscosity. | mdpi.com |
Influence of Solvent and Matrix Environment on Spectroscopic Behavior
The absorption and emission spectra of cryptocyanine are markedly influenced by the surrounding solvent or solid matrix. These interactions can lead to spectral shifts, changes in spectral bandwidth, and altered photophysical properties.
Solvatochromic Effects and Spectral Shifts
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Cryptocyanine exhibits negative solvatochromism, meaning its absorption maximum shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. researchgate.netaip.orgresearchgate.net This phenomenon is attributed to the differing stabilization of the ground and excited states by the solvent molecules. In polar solvents, the ground state is more stabilized than the excited state, leading to a larger energy gap for the electronic transition. bau.edu.lb The extent of these spectral shifts can be correlated with solvent polarity parameters. bau.edu.lbmdpi.com For instance, a bathochromic shift (to longer wavelengths) is observed when decreasing the solvent polarity from water to chloroform. windows.net
Table 2: Solvatochromic Effects on Cryptocyanine and Related Dyes This table is interactive. You can sort and filter the data by clicking on the column headers.
| Dye | Solvent Polarity Change | Observed Spectral Shift | Reference |
|---|---|---|---|
| Cryptocyanine | Increasing Polarity | Hypsochromic (Blue) Shift | researchgate.net, aip.org, researchgate.net |
| Cy-5a and Cy-5b | Decreasing Polarity (H2O to CHCl3) | Bathochromic (Red) Shift (~20 nm) | windows.net |
| IR-140 | Varies | Solvent-induced spectral shifts in absorption and emission | researchgate.net |
Analysis of Inhomogeneous Broadening Phenomena
The absorption bands of dyes like cryptocyanine in solution are often broadened due to a distribution of molecular environments, a phenomenon known as inhomogeneous broadening. scispace.comacs.org This means that individual molecules within the solution experience slightly different local electric fields and interactions with solvent molecules, leading to a range of transition energies. aip.org This effect is particularly significant in polar solvents and can be influenced by factors such as temperature and pressure. researchgate.netaip.org Techniques like hole-burning spectroscopy have been used to study the underlying homogeneous and inhomogeneous contributions to the spectral linewidth of cryptocyanine. researchgate.netaip.org The analysis of inhomogeneous broadening provides insights into the nature of solute-solvent interactions and the structure of the solvent shell around the dye molecule. aip.org
Spectroscopic Studies in Vitrified and Crystalline Matrices
Studying cryptocyanine in rigid environments such as vitrified (glassy) and crystalline matrices provides a way to probe its spectroscopic properties with reduced molecular motion. fu-berlin.de In vitrified matrices, such as frozen solutions of ethyl alcohol, the dye molecules are trapped in a disordered environment. dtic.mil This allows for the investigation of site-selection spectroscopy, where specific subsets of molecules with similar local environments can be selectively excited. aip.org
In crystalline matrices, the dye molecules are incorporated into a regular, repeating lattice structure. jgeosci.orgspectroscopyonline.comnih.gov This can lead to much sharper spectral features compared to solutions or glasses, as the environments of the individual dye molecules are more uniform. horiba.com Raman spectroscopy has been used to study the crystallographic orientation of molecules within a crystal lattice. fu-berlin.de The interaction between the dye and the host matrix in these solid-state environments can significantly alter the electronic energy levels and vibrational modes of the cryptocyanine molecule.
Photophysical and Photochemical Mechanisms
Excited State Dynamics and Relaxation Processes
The relaxation of excited-state Cryptocyanine is exceptionally rapid, largely due to efficient non-radiative decay channels. These processes effectively compete with fluorescence emission, resulting in a very low fluorescence quantum yield. nih.gov Studies on a standard Cryptocyanine scaffold (CCy) and a mitochondria-targeted derivative (Mito-CCy) in DMSO found fluorescence quantum yields (Φf) to be 0.011 and 0.007, respectively. nih.gov This indicates that over 98% of the excited molecules relax back to the ground state without emitting a photon.
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|---|---|---|
| Cryptocyanine (CCy) | 713 | 734 | 170,000 | 0.011 | 0.018 | nih.gov |
| Mito-CCy | 713 | 734 | 155,000 | 0.007 | 0.015 | nih.gov |
Internal conversion (IC) is a non-radiative transition between electronic states of the same spin multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). uomustansiriyah.edu.iq This process is a major deactivation channel for Cryptocyanine and other cyanine (B1664457) dyes, contributing significantly to their low fluorescence yields. researchgate.net The energy of the electronically excited state is dissipated as heat to the surrounding solvent molecules through vibrational relaxation. The rate of internal conversion is one of the key factors determining the very short lifetime of the excited state. For cyanine dyes, the efficiency of internal conversion is often linked to the flexibility of the molecular structure, where torsional motions in the polymethine chain can promote the coupling between the S₁ and S₀ potential energy surfaces, thus facilitating rapid, non-radiative decay. researchgate.netuea.ac.uk
Intersystem crossing (ISC) is a radiationless process involving a transition between two electronic states with different spin multiplicities, most commonly from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). uomustansiriyah.edu.iq The efficiency of this process, known as the triplet quantum yield (ΦT), determines the population of the triplet state.
For Cryptocyanine, ISC is a highly inefficient pathway. This can be inferred from its very low singlet oxygen quantum yield (ΦΔ), measured to be between 0.015 and 0.018. nih.gov Singlet oxygen is primarily generated via energy transfer from the excited triplet state of the photosensitizer to molecular oxygen (a Type II mechanism). nsf.gov A low ΦΔ value therefore implies a low population of the triplet state, and consequently, a low ISC rate constant. The de-excitation of Cryptocyanine is dominated by faster processes like internal conversion and photoisomerization, which occur on a timescale that largely precludes the spin-forbidden singlet-to-triplet transition.
Internal Conversion Pathways
Photoisomerization Dynamics
Photoisomerization, a process involving a light-induced change in molecular geometry, is a cornerstone of Cryptocyanine's excited-state dynamics. This process provides a highly efficient non-radiative decay channel that competes directly with fluorescence.
The primary photoisomerization pathway for Cryptocyanine involves the rotation around one of the carbon-carbon double bonds in its polymethine chain. uea.ac.ukresearchgate.net Upon excitation, the electronic structure of the chain changes, reducing the double-bond character and lowering the energy barrier for rotation. This allows for a rapid twisting motion, leading to the formation of a short-lived, non-planar "twisted" intermediate state. From this twisted geometry, the molecule can relax non-radiatively to the ground state, ending up as either the original trans isomer or the newly formed cis isomer. This large-scale intramolecular motion is strongly influenced by the friction of the surrounding solvent. uea.ac.uknih.gov
A direct correlation exists between the excited-state lifetime of Cryptocyanine and the viscosity of its solvent environment. researchgate.netnih.gov This relationship provides strong evidence for photoisomerization as a dominant relaxation mechanism. In low-viscosity liquids, the excited-state lifetime scales linearly with solvent viscosity. researchgate.net As the viscosity increases, the solvent exerts greater frictional drag on the rotating parts of the molecule, hindering the twisting motion required for isomerization. This slowing of the isomerization rate allows the molecule to persist in the excited state for a longer duration, leading to an increase in the measured excited-state lifetime. uea.ac.uk This effect is clearly demonstrated by the variation in lifetimes across different alcohol solvents.
| Solvent | Excited State Lifetime (ps) | Reference |
|---|---|---|
| Methanol (B129727) | 2.5 | researchgate.net |
| Ethanol (B145695) | 3.5 | researchgate.net |
| Methanol (from a separate study) | 80 ± 30 | researchgate.net |
Note: The significant difference in measured lifetimes between sources may reflect different measurement techniques (e.g., OKE vs. fluorescence up-conversion), excitation wavelengths, or the specific excited state being measured (S₁ vs. higher excited states).
Trans–Cis Photoisomerization Mechanisms via C=C Bond Twisting
Mechanisms of Reactive Oxygen Species (ROS) Generation
Cryptocyanine can act as a photosensitizer, meaning it can induce chemical reactions by transferring the energy from its excited state to other molecules, particularly molecular oxygen. This leads to the formation of reactive oxygen species (ROS). The primary mechanism for this is the Type II pathway, which involves the formation of singlet oxygen (¹O₂). nih.govnsf.gov
In this process, the Cryptocyanine molecule first undergoes intersystem crossing to its triplet state (T₁). The T₁ state, being relatively long-lived compared to the S₁ state, can collide with ground-state molecular oxygen (³O₂). During this collision, energy is transferred from the photosensitizer to oxygen, promoting oxygen to its highly reactive singlet state (¹O₂). nsf.gov
The efficiency of this process for Cryptocyanine has been quantified by measuring its singlet oxygen quantum yield (ΦΔ), which was found to be approximately 0.018. nih.gov This low value confirms that Cryptocyanine is a poor photosensitizer for singlet oxygen generation, consistent with its very low efficiency of intersystem crossing. In some specific applications, light-induced cytotoxicity from modified Cryptocyanine has been attributed not to direct ROS generation, but to an indirect mechanism where localized heating (a result of efficient non-radiative decay) perturbs mitochondrial functions, leading to endogenous ROS production. nih.gov
Singlet Oxygen (¹O₂) Quantum Yield Studies
The efficiency of a photosensitizer in generating singlet oxygen (¹O₂) upon irradiation is quantified by its singlet oxygen quantum yield (ΦΔ). For cryptocyanine (CCy), this value has been found to be relatively low, indicating that energy transfer to molecular oxygen to form ¹O₂ is not a highly favored de-excitation pathway.
Research has determined the singlet oxygen quantum yield of cryptocyanine to be 0.018. nih.gov This is a small value when compared to classic photosensitizers like methylene (B1212753) blue, which has a quantum yield of 0.52 in DMSO. nih.gov Even when compared to another near-infrared (NIR) dye, Indocyanine Green (ICG), which has a quantum yield of 0.065, cryptocyanine's efficiency in producing singlet oxygen is notably lower. nih.gov A modified, mitochondria-targeted version of the molecule, known as Mito-CCy, exhibits an even lower singlet oxygen quantum yield of 0.015. nih.gov These low quantum yields suggest that the excited state of cryptocyanine preferentially returns to the ground state through other non-radiative decay pathways rather than by producing singlet oxygen. nih.gov
Table 1: Comparative Singlet Oxygen Quantum Yields (ΦΔ)
| Compound | Quantum Yield (ΦΔ) | Notes |
|---|---|---|
| Cryptocyanine (CCy) | 0.018 | Irradiated at 730 nm. nih.gov |
| Mito-CCy | 0.015 | A mitochondria-targeted derivative of CCy. nih.gov |
| Indocyanine Green (ICG) | 0.065 | FDA-approved agent, considered to have a negligible singlet oxygen QY in some contexts. nih.gov |
| Methylene Blue | 0.52 | A standard photosensitizer with high ¹O₂ yield. nih.gov |
Type I and Type II Photoreaction Contributions
Photochemical reactions initiated by photosensitizers are generally categorized into two main pathways: Type I and Type II. nih.gov
Type I reactions involve electron or hydrogen atom transfer between the excited photosensitizer and a substrate, leading to the formation of radical ions or neutral radicals. nih.gov These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS) such as the superoxide (B77818) anion radical (O₂•⁻). nih.gov
Type II reactions are defined by the direct energy transfer from the excited triplet state of the photosensitizer to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). nih.gov
Oxidative Cleavage of Polymethine Chains
A significant photochemical process for cryptocyanine and other cyanine dyes is the oxidative cleavage of their defining polymethine chain. acs.orgcrimsonpublishers.com This reaction is a key pathway in their photodegradation. nih.gov The mechanism often involves photooxygenation, where singlet oxygen, even if produced in low yields, mediates the cleavage of the conjugated chain. acs.orgcrimsonpublishers.com
This process has been studied in detail for other cyanine dyes, where it is shown that upon photoexcitation, the generated singlet oxygen attacks the polymethine bridge. acs.org This leads to the formation of carbonyl compounds and ultimately the shortening of the chain, effectively converting a longer-chain dye into a shorter one (e.g., a heptamethine cyanine into a pentamethine cyanine). acs.orgnih.gov This cleavage results in a "blue shift" of the dye's absorption and emission spectra, as the length of the conjugated system is reduced. nih.gov This mechanism has also been proposed for the photo-uncaging of molecules linked to a cyanine dye, where NIR light irradiation triggers the oxidative cleavage and releases the attached cargo. crimsonpublishers.com
Photothermal Conversion Mechanisms and Efficiency Investigations
Non-Emissive Conversion of Photoenergy to Thermal Energy
Cryptocyanine-based probes are recognized for their highly efficient conversion of absorbed light energy into heat, a process known as photothermal conversion. nih.govkorea.ac.krkorea.ac.krscispace.com The fundamental mechanism for this efficiency lies in the rapid, non-emissive de-excitation of the molecule after absorbing a photon. When cryptocyanine absorbs light, it moves to an excited electronic state. For an efficient photothermal agent, the energy from this state must be dissipated primarily as heat (vibrational energy) rather than through competing pathways like fluorescence (emission of light) or photochemistry (driving chemical reactions). nih.gov
Cryptocyanine and its derivatives are designed to maximize this thermal conversion by having both a low fluorescence quantum yield (Φf) and a low singlet oxygen quantum yield (ΦΔ). nih.gov For instance, the fluorescence quantum yield for cryptocyanine (CCy) is 0.011, and for its derivative Mito-CCy, it is even lower at 0.007. nih.gov These low values indicate that very little of the absorbed energy is released as light. Coupled with the low singlet oxygen yield, it means the vast majority of the absorbed photoenergy is funneled into non-radiative decay channels, ultimately being released as thermal energy into the local environment. nih.gov
Factors Influencing Photothermal Conversion Efficiency
Several factors influence the photothermal conversion efficiency (PCE) of cryptocyanine. The primary requirement is a molecular structure that favors non-radiative decay from the excited state. nih.gov This is intrinsically linked to having low fluorescence and low photochemical reactivity (i.e., low singlet oxygen generation), as these processes compete with heat generation. nih.gov
Molecular modifications play a crucial role in tuning this efficiency. A study comparing a mitochondria-targeted cryptocyanine (Mito-CCy) with its parent compound (CCy) demonstrated this effect. When a solution of Mito-CCy (0.5 mM) was irradiated with a 730 nm laser, the temperature increased by 24.5 °C. nih.gov In a separate experiment under similar irradiation conditions, a solution containing the parent cryptocyanine (CCy) lacking the targeting group showed a much smaller temperature increase of only about 3.4 °C. researchgate.net This highlights that structural modifications can significantly enhance photothermal capabilities. The efficiency is also dependent on the experimental conditions, including the solvent, concentration, and laser power density. nih.govresearchgate.net
Table 2: Photophysical Properties and Photothermal Effect of Cryptocyanine Derivatives
| Compound | Fluorescence QY (Φf) | Singlet Oxygen QY (ΦΔ) | Temperature Increase (ΔT) |
|---|---|---|---|
| Cryptocyanine (CCy) | 0.011 nih.gov | 0.018 nih.gov | ~3.4 °C researchgate.net |
| Mito-CCy | 0.007 nih.gov | 0.015 nih.gov | 24.5 °C nih.gov |
| Indocyanine Green (ICG) | 0.078 nih.gov | 0.065 nih.gov | N/A |
Note: Temperature increase experiments for CCy and Mito-CCy were conducted under different conditions and are shown for comparative illustration of modification effects.
Photodegradation and Photostability Studies
Photostability is a critical parameter for any compound intended for applications involving light exposure. Studies have indicated that cryptocyanine is relatively unstable upon exposure to light. escholarship.org Its photodegradation is closely linked to the photochemical mechanisms it undergoes, particularly the oxidative cleavage of its polymethine chain. nih.gov
Irreversible Bleaching and Photochemical Decomposition Mechanisms
Irreversible bleaching refers to the photochemical decomposition of cryptocyanine, leading to a permanent loss of its absorption and fluorescence characteristics. optica.org This degradation is a significant drawback in its applications. The process is complex and involves several pathways, often initiated by the absorption of light, which elevates the dye molecule to an excited state.
The primary mechanism for decomposition, particularly in the presence of atmospheric gases, involves molecular oxygen. aip.orgaip.org Although the intersystem crossing yields for many cyanine dyes are low, the triplet state of cryptocyanine, once formed, can interact with ground-state molecular oxygen (³O₂). researchgate.netrsc.org This interaction can produce highly reactive singlet oxygen (¹O₂). researchgate.netrsc.orgpsu.edu This singlet oxygen is a powerful oxidizing agent that can attack the polymethine chain of another cryptocyanine molecule. researchgate.netrsc.org This reaction often proceeds via the formation of a strained dioxetane intermediate, which then decomposes, cleaving the polymethine chain and resulting in the formation of carbonyl compounds and other non-colored fragments. rsc.orgacs.org
The solvent environment plays a crucial role in the stability of cryptocyanine. For instance, its decomposition is noted in methanolic solutions. optica.orgaip.orgaip.org Studies have indicated that the removal of dissolved oxygen from these solutions can stabilize the dye when it is exposed to visible light, underscoring the role of oxygen in the degradation process. aip.orgaip.org However, if the solution has been irradiated while containing oxygen, decomposition can continue even in the dark. aip.orgaip.org The decomposition reactions are generally considered to be first-order with respect to the cryptocyanine concentration. aip.orgaip.org
Besides singlet oxygen, other reactive oxygen species (ROS) like superoxide anions (O₂⁻) can also contribute to the photodegradation of cyanine dyes. researchgate.netrsc.org
Table 1: Factors Influencing Cryptocyanine Photodecomposition
| Factor | Description of Influence | Source(s) |
| Oxygen | The presence of dissolved oxygen significantly promotes decomposition, likely through the formation of singlet oxygen. Removing oxygen enhances stability under visible light. | aip.org, aip.org |
| Solvent | Decomposition has been well-documented in methanolic solutions. The solvent can affect reaction pathways and the lifetime of reactive species. | optica.org, aip.org |
| Light Exposure | Continuous exposure to light, especially UV radiation, accelerates the rate of irreversible bleaching. | optica.org, nih.gov |
| Post-Irradiation Effects | Solutions irradiated in the presence of oxygen can continue to decompose even when placed in the dark. | aip.org, aip.org |
Role of Specific Wavelengths (e.g., UV radiation, laser light) in Decomposition
The wavelength of incident light is a critical factor in the photochemical decomposition of cryptocyanine. While its primary applications utilize its strong absorption in the red and near-infrared spectrum, exposure to higher-energy light, particularly ultraviolet (UV) radiation, is highly detrimental. optica.orgnih.gov
UV Radiation: Research has conclusively identified UV radiation, specifically in the 300 nm wavelength region, as the primary cause of photochemical decomposition of cryptocyanine in methanolic solutions used for Q-switching in ruby lasers. optica.orgnih.govresearchgate.net The UV light is typically emitted by the flashlamps used to pump the laser. optica.orgnih.gov This high-energy radiation can induce direct photolysis, where the UV photons have enough energy to break chemical bonds within the dye molecule, leading to its breakdown. nih.govsibran.runih.gov Interestingly, in the absence of oxygen, pure ultraviolet light can actually accelerate the photolysis of cryptocyanine, a contrasting effect to that observed with visible light where oxygen removal is stabilizing. aip.orgaip.org This suggests that different decomposition mechanisms are at play depending on the irradiation wavelength. aip.org To enhance the stability of cryptocyanine Q-switches, it is recommended to use glass cells, which are opaque to UV radiation, and to degas the solutions. aip.orgaip.org
Laser Light: The effect of the laser beam itself (e.g., a ruby laser at 694 nm) on the irreversible bleaching of cryptocyanine appears to be minimal compared to the damage caused by the UV light from the pump source. optica.orgnih.gov The primary interaction with the laser light is the desired reversible bleaching due to optical saturation of its absorption band. optica.org However, some irreversible decomposition does accompany this process with each laser pulse. optica.org The rate of this decomposition has been observed to increase with higher flashlamp energy, which intensifies both the pump light and the resulting laser pulse. optica.org High-intensity laser pulses can potentially lead to breakdown of the dye. nih.govoptica.org
Table 2: Wavelength-Dependent Decomposition of Cryptocyanine
| Wavelength | Effect on Decomposition | Key Findings | Source(s) |
| UV Radiation (~300 nm) | Major cause of decomposition. | Responsible for nearly all photochemical breakdown in flashlamp-pumped laser applications. The decomposition mechanism differs from that of visible light, being accelerated by the absence of oxygen. | optica.org, aip.org, nih.gov |
| Visible/Laser Light (~700 nm) | Minor direct effect on irreversible decomposition. | Primarily causes reversible bleaching for Q-switching. Irreversible bleaching is a smaller, secondary effect compared to UV damage. | optica.org, nih.gov |
Supramolecular Assemblies and Aggregation Chemistry
Fundamental Mechanisms of Cyanine (B1664457) Dye Aggregation
The aggregation of cyanine dyes, including cryptocyanine, is primarily understood through the lens of exciton (B1674681) theory. univer.kharkov.uapradeepresearch.org This theory describes the collective excitation of coupled chromophores. When dye molecules are in close proximity, their transition dipoles interact, leading to a splitting of the excited state energy levels. univer.kharkov.uaatto-tec.com The specific geometry of the molecular arrangement determines which electronic transition is allowed, resulting in distinct spectral shifts compared to the monomeric (single molecule) form of the dye. pradeepresearch.org This phenomenon gives rise to two principal types of aggregates: H-aggregates and J-aggregates. univer.kharkov.uachinesechemsoc.org
H-aggregates, or hypsochromic aggregates, are characterized by an absorption spectrum that is shifted to shorter wavelengths (a blue shift) relative to the monomer. univer.kharkov.uamdpi.com This shift occurs when the cyanine dye molecules arrange themselves in a parallel, "face-to-face" or "card-pack" configuration. univer.kharkov.uachinesechemsoc.org In this geometry, the transition dipoles of the individual molecules are aligned side-by-side. pradeepresearch.org
According to exciton theory, this parallel arrangement results in the higher energy exciton state being the optically allowed transition, hence the blue shift in absorption. pradeepresearch.org H-aggregate formation is often associated with a decrease in fluorescence intensity, a phenomenon known as self-quenching. researchgate.net Studies have shown that cryptocyanine can form H-aggregates in aqueous environments, which is evidenced by observed hypsochromic shifts in its absorption maxima. nih.gov The formation of H-aggregates can be a kinetically driven process, which may later convert to more thermodynamically stable forms upon thermal treatment. acs.org
J-aggregates, named after their discoverer E.E. Jelley, display a distinct, sharp, and intense absorption band that is shifted to longer wavelengths (a red shift) compared to the monomer band. mdpi.comnsc.ruijsr.net This bathochromic shift is a result of the dye molecules arranging in a "head-to-tail" or "shifted-stack" alignment. pradeepresearch.orgchinesechemsoc.org
In this configuration, the transition dipoles are aligned in a linear, end-to-end fashion. pradeepresearch.org The exciton coupling in this arrangement makes the transition to the lower energy state optically favorable, producing the characteristic red-shifted J-band. pradeepresearch.org J-aggregates are often highly fluorescent, with the emission being nearly resonant with the sharp absorption peak. ijsr.net The formation of stable, solid-state J-aggregate films of cyanine dyes has been developed for applications in non-linear optics due to their unique properties. nsc.ru
| Feature | H-Aggregates | J-Aggregates |
| Molecular Arrangement | Parallel, "card-pack", "face-to-face" univer.kharkov.uachinesechemsoc.org | "Head-to-tail", "brickwork", "shifted-stack" pradeepresearch.orgchinesechemsoc.org |
| Slip Angle (α) | Typically {90°–32°} univer.kharkov.ua | Typically {32°–0°} univer.kharkov.ua |
| Spectral Shift | Hypsochromic (Blue Shift) mdpi.com | Bathochromic (Red Shift) ijsr.net |
| Absorption Band | Broader than monomer | Sharp, narrow, and intense nsc.ru |
| Fluorescence | Often quenched (weak emission) researchgate.net | Often strong and resonant with absorption ijsr.net |
Formation of H-Aggregates
Molecular Driving Forces and Packing Arrangements in Aggregation
The self-assembly of cryptocyanine into ordered aggregates is governed by a combination of non-covalent interactions and intrinsic molecular features. univer.kharkov.uanso-journal.org The final supramolecular structure is the result of a thermodynamic balance between these forces.
The primary driving forces for the aggregation of cyanine dyes are non-covalent interactions. researchgate.netuniver.kharkov.ua
π-π Stacking: As aromatic systems, cyanine dyes feature extensive π-conjugated systems. These planar structures can stack upon one another, an interaction known as π-π stacking, which is a significant stabilizing force in aggregate formation. chinesechemsoc.orgcatalysis.blog This interaction arises from the overlap of π-orbitals between adjacent molecules, creating an attractive force that facilitates close packing, typically at distances of about 0.4 nm. aip.org
Electrostatic Interactions: Cyanine dyes are typically cationic, meaning they carry a positive charge. d-nb.info While electrostatic repulsion between like charges can be a barrier to aggregation, these forces are crucial in defining the final geometry. acs.org In highly polar solvents, these interactions are screened, which can facilitate aggregation. nih.gov The presence of counterions (anions) in the solution also plays a critical role in neutralizing charge and mediating the assembly. researchgate.net
The specific molecular structure of a cyanine dye has a profound impact on its aggregation tendency and the type of aggregate formed. nih.gov
Chain Rigidity: A rigid molecular backbone promotes planarity and ordered packing, which is essential for strong excitonic coupling. nsf.gov Introducing structural elements that reduce conformational flexibility, such as a chlorocyclohexenyl ring in the polymethine chain, can enhance photostability and influence binding affinity and aggregation. univer.kharkov.ua Designing conformationally restrained cyanine dyes is a strategy to create highly emissive J-aggregates by reducing non-radiative decay pathways. nsf.gov A linear polymethine chain that maintains an all-trans configuration is favorable for the dense packing required for aggregation. d-nb.info
Intermolecular Interactions (e.g., π-π Stacking, Electrostatic Interactions)
Modulation of Aggregation Behavior by Environmental Factors
The equilibrium between monomeric and aggregated forms of cryptocyanine is highly sensitive to the surrounding environment. rsc.orguniver.kharkov.ua By altering environmental conditions, it is possible to control the type and extent of aggregation.
Key environmental factors include:
Concentration: Increasing the dye concentration in a solution generally promotes aggregation, as it increases the probability of intermolecular encounters. researchgate.net
Solvent Polarity: The choice of solvent is critical. Polar solvents like water or water/alcohol mixtures often induce aggregation of hydrophobic dyes, while many organic solvents tend to keep the dye in its monomeric form. acs.orgresearchgate.net In polar environments, electrostatic interactions are effectively screened, which can promote aggregation. nih.gov
Temperature: Temperature can have a complex effect. For some systems, aggregation is enhanced at lower temperatures. researchgate.net However, providing thermal energy can also help overcome kinetic barriers to transform a less stable aggregate (e.g., H-aggregate) into a more thermodynamically stable one (e.g., J-aggregate). chinesechemsoc.org
pH and Ionic Strength: Changes in pH can alter the charge state of the dye or interacting species, influencing electrostatic interactions. univer.kharkov.ua The addition of electrolytes (salts) increases the ionic strength of the solution, which enhances the screening of electrostatic repulsions between cationic dye molecules, thereby promoting aggregation. researchgate.netijsr.net
A study on cryptocyanine (specifically 1,1′-diethyl-4,4′-carbocyanine iodide, or DECI) demonstrated the dramatic influence of ionic liquids (ILs) on its aggregation behavior. rsc.org The type of anion in the IL was found to be the determining factor. rsc.org
| Environmental Factor | Effect on Cryptocyanine Aggregation | Reference |
| Ionic Liquid Anion ([BF₄]⁻, [PF₆]⁻, [OTf]⁻) | Acted as promoters, inducing the immediate formation of J-aggregates. | rsc.org |
| Ionic Liquid Anion ([Tf₂N]⁻) | Induced the simultaneous formation of both J- and H-aggregates, followed by a time-dependent conversion of H- to J-aggregates. | rsc.org |
| Dye Concentration | Aggregation behavior was found to be dependent on the concentration of the dye. | rsc.org |
| Temperature | The aggregation process was shown to be dependent on temperature conditions. | rsc.org |
| Solvent Polarity & pH | The nature of the solubilizing media, including solvent polarity and pH, was found to influence aggregation. | rsc.org |
| Aqueous Environment | In aqueous media, cryptocyanine tends to form H-aggregates. | nih.gov |
Effects of Dye Concentration, pH, and Solvent Polarity/Hydrophobicity
Dye Concentration: At higher concentrations, cryptocyanine molecules have a greater tendency to self-associate and form aggregates. researchgate.net This is a common phenomenon for many dyes, where increased proximity between molecules facilitates intermolecular interactions. atto-tec.com In dilute solutions, cryptocyanine typically exists as a monomer, but as the concentration increases, dimer and higher-order aggregate formation becomes more prevalent. koreascience.kr
pH: The pH of the aqueous solution can also play a role in the aggregation of cryptocyanine. For instance, in aqueous media with varying pH conditions, such as in a 10 mM PBS buffer, cryptocyanine has shown a tendency to exhibit hypsochromic shifts in its absorption maximum, which is attributed to aggregation effects. nih.gov
Solvent Polarity and Hydrophobicity: The polarity and hydrophobicity of the solvent are critical determinants of cryptocyanine aggregation. Aggregation is particularly favored in water or solvents with high ionic strength due to hydrophobic interactions. atto-tec.com The lipophilic nature of the dye molecules causes them to minimize their contact with hydrophilic water molecules, leading to self-assembly. atto-tec.com In contrast, organic solvents like ethanol (B145695) tend to reduce aggregation. atto-tec.com While the absorption features of cryptocyanine are not significantly affected by the choice of organic solvents, its behavior in aqueous media is markedly different, with its limited solubility enhancing aggregation. nih.gov High polarity solvents can lead to a red shift in the absorption peaks. ntnu.no
Table 1: Factors Influencing Cryptocyanine Aggregation
| Factor | Effect on Aggregation | References |
|---|---|---|
| Dye Concentration | Higher concentration promotes aggregation. | researchgate.netkoreascience.kr |
| pH | Can influence aggregation in aqueous buffers. | nih.gov |
| Solvent Polarity | High polarity and aqueous environments enhance aggregation. | atto-tec.comnih.govntnu.no |
| Hydrophobicity | Hydrophobic interactions in water drive aggregation. | atto-tec.com |
Influence of Ionic Liquids and Counterions
Ionic liquids (ILs) can significantly influence the aggregation behavior of cryptocyanine in aqueous solutions. The specific type of IL and its constituent ions determine whether J-aggregation (red-shifted absorption) or H-aggregation (blue-shifted absorption) is favored. researchgate.net
For example, the addition of a small amount of an ionic liquid with a tetrafluoroborate (B81430) (BF₄⁻) anion, such as [bmim][BF₄], to an aqueous solution of cryptocyanine can initially induce both J- and H-aggregation, which is then followed by precipitation of the dye over time. researchgate.netresearchgate.net Other ILs containing anions like hexafluorophosphate (B91526) (PF₆⁻), trifluoromethanesulfonate (B1224126) (OTf⁻), and bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) strongly promote H-aggregation in aqueous solutions. researchgate.netresearchgate.net Higher concentrations of these ILs also lead to the eventual precipitation of the dye. researchgate.netresearchgate.net
The nature of the IL anion, its concentration (wt %), and the temperature all play a role in the efficiency of the aggregation and subsequent precipitation processes. researchgate.net The counterions present in the system can also affect the supramolecular packing and, consequently, the spectral properties of the resulting aggregates. researchgate.netacs.org
Spectroscopic Signatures of Aggregated States
The formation of aggregates from cryptocyanine monomers is accompanied by distinct and observable changes in its spectroscopic properties, particularly in its absorption and emission spectra.
Absorption and Emission Spectral Shifts upon Aggregation
The aggregation of cryptocyanine molecules leads to significant shifts in their absorption and emission spectra. These shifts are a direct consequence of the excitonic coupling between the transition dipole moments of the constituent dye molecules in the aggregate. pradeepresearch.org The geometry of the aggregate dictates the nature of this spectral shift.
H-aggregates (Hypsochromic Shift): When cryptocyanine molecules arrange in a face-to-face or sandwich-like fashion, they form H-aggregates. This arrangement results in a blue shift, or hypsochromic shift, of the main absorption band to a shorter wavelength compared to the monomer. researchgate.netnih.gov This is because the transition to the lowest energy exciton state is optically forbidden, while the transition to the highest energy state is enhanced. nih.gov
J-aggregates (Bathochromic Shift): Conversely, when the molecules assemble in a head-to-tail fashion, they form J-aggregates. This leads to a red shift, or bathochromic shift, of the absorption band to a longer wavelength. researchgate.netntnu.no J-aggregates are often characterized by a very narrow and intense absorption band. nih.gov
In aqueous solutions with high ionic strength, cryptocyanine has been observed to undergo a hypsochromic shift of approximately 200 nm, indicating the formation of H-aggregates. nih.gov The emission from H-aggregates is often suppressed or weak. acs.org In contrast, J-aggregates can exhibit fluorescence, although the emission band is typically very narrow and only slightly red-shifted from its absorption maximum. atto-tec.com
Changes in Spectral Band Shapes
Beyond simple spectral shifts, the formation of cryptocyanine aggregates also alters the shape of the spectral bands.
For H-aggregates, the absorption band is often broader than that of the monomer. acs.org In the case of J-aggregates, the absorption band becomes remarkably narrow and intense, often losing any vibrational structure that was present in the monomer spectrum. nih.govmpg.de This narrowing is a hallmark of the delocalization of the exciton over multiple molecules within the aggregate. nih.gov The emission spectra of J-aggregates are also typically sharp. nih.gov
The presence of both J- and H-type aggregation can sometimes be observed simultaneously in the absorption spectrum, manifesting as both a red-shifted and a blue-shifted band relative to the monomer peak. researchgate.net
Table 2: Spectroscopic Signatures of Cryptocyanine Aggregates
| Aggregate Type | Absorption Shift | Emission Characteristics | Spectral Band Shape | References |
|---|---|---|---|---|
| H-aggregate | Hypsochromic (Blue Shift) | Suppressed or weak | Broader absorption band | researchgate.netnih.govacs.org |
| J-aggregate | Bathochromic (Red Shift) | Narrow emission, small Stokes shift | Narrow and intense absorption band | researchgate.netatto-tec.comnih.govnih.gov |
Theoretical Models for Aggregate Formation and Properties
The fascinating optical properties of cryptocyanine aggregates are explained by theoretical models that consider the collective behavior of the interacting molecules.
Exciton Theory Applied to Cyanine Aggregates
The foundational theoretical framework for understanding the spectroscopic properties of molecular aggregates, including those of cryptocyanine, is the molecular exciton theory. pradeepresearch.org This theory, based on the work of Frenkel, describes the collective excitation of an aggregate where the excitation is not localized on a single molecule but is delocalized over several adjacent molecules in the form of a Frenkel exciton. nih.gov
Key Principles of Exciton Theory:
Exciton Coupling: The theory posits that the transition dipole moments of the individual monomer units within the aggregate are coupled through Coulombic interactions. nih.gov This coupling leads to the splitting of the excited state energy level of the monomer into a band of exciton states in the aggregate.
Geometric Dependence: The geometry of the aggregate, specifically the relative orientation of the transition dipole moments of the constituent molecules, determines the energies of these exciton states and which transitions are optically allowed. nih.gov
In H-aggregates (parallel, face-to-face arrangement), the coupling results in the highest energy exciton state being the most optically allowed, leading to a hypsochromic shift in the absorption spectrum. nih.gov
In J-aggregates (head-to-tail arrangement), the lowest energy exciton state is the most allowed, resulting in a bathochromic shift. nih.gov
Exciton Delocalization: The exciton is delocalized over a certain number of molecules, referred to as the coherence length. mpg.de This delocalization is responsible for the characteristic narrowing of the J-band. nih.gov
While Kasha's application of exciton theory successfully explains the fundamental H- and J-aggregation phenomena, more advanced models are required to account for finer details such as vibronic fine structure and the influence of molecular vibrations. acs.orgnih.gov These extended models incorporate exciton-vibrational coupling to provide a more comprehensive understanding of the spectral band shapes and other photophysical properties of cyanine aggregates. researchgate.netacs.org
Essential-State Model and Vibronic Coupling in Aggregates
The optical spectra of cryptocyanine and other symmetric cyanine dye aggregates are rationalized using theoretical frameworks that account for the complex interplay of electronic and vibrational states. The Essential-State Model (ESM) is a powerful tool for this purpose, simplifying the description of the low-energy physics of these dyes by focusing on a few key electronic states and their coupling to effective molecular vibrations. acs.orgresearchgate.net
In its application to cyanine monomers, the ESM typically considers three basis electronic states that correspond to the main resonance structures of the molecule. acs.org For aggregates, this model is extended to include intermolecular interactions. The photophysics of these aggregates are profoundly dependent on the molecular packing. acs.org The spectral signatures of aggregates, such as the sharp, red-shifted J-band or the blue-shifted H-band, arise from excitonic coupling between the constituent monomers. nih.gov
Computational Approaches for Screening Effects in Aggregate Systems
The environment surrounding the molecules within an aggregate significantly influences their electronic properties. These environmental influences, known as screening effects , must be accounted for in accurate computational models. Computational methods offer a high-throughput and cost-effective way to screen for these effects, which is crucial in the early stages of material design. wustl.edu
In the context of cryptocyanine and other cyanine aggregates, a key challenge is to properly model the electrostatic interactions. A sophisticated computational strategy involves distinguishing between the screening relevant to the ground state (a mean-field effect) and that which is relevant to the excited states (excitonic effects). acs.orgresearchgate.net The polarizable continuum model (PCM) is one such approach used to describe the screening effect of the solvent environment on the aggregate. researchgate.net
These computational models are designed to:
Calculate intermolecular interactions.
Incorporate molecular polarizability.
Account for vibronic coupling.
Simulate the resulting linear (absorption and emission) and nonlinear (e.g., two-photon absorption) spectra. acs.org
By implementing these detailed computational strategies, researchers can effectively simulate the spectral properties of aggregates and gain insight into the non-trivial roles played by molecular vibrations and electrostatic screening. acs.org This theoretical framework is essential for understanding how factors like the length of the polymethine chain or the nature of counterions can be tuned to control the supramolecular packing and, consequently, the desired optical properties of the material. researchgate.net
Interactions with Molecular Environments and Complex Systems
Studies of Cryptocyanine Interactions with Amino Acids and Peptides
The interaction between cyanine (B1664457) dyes, including Cryptocyanine, and the fundamental building blocks of proteins—amino acids and peptides—is a critical area of study, particularly for applications in biological sensing and imaging. These interactions are primarily governed by electrostatic forces, hydrophobic interactions, and the potential for fluorescence quenching.
Research into a near-infrared (NIR) cyanine dye, MHI-36, which shares structural similarities with Cryptocyanine, has demonstrated a significant binding affinity for charged amino acids. gsu.edu Studies show a strong selectivity for positively charged residues like lysine (B10760008) and arginine over neutral ones such as leucine. gsu.edu It is theorized that the positively charged side chains of these amino acids interact with and disrupt the dye's conjugated π-system. gsu.edu This interaction can lead to dye aggregation and the formation of dimers, especially at higher dye concentrations, which is observable through changes in the absorption spectrum. gsu.edu For instance, increasing concentrations of arginine were found to drastically decrease the spectral intensity of the dye, indicating a quenching effect. gsu.edu
Fluorescence quenching is a common phenomenon in dye-biomolecule interactions. Among the natural amino acids, tryptophan is known to be a particularly effective fluorescence quencher for many classes of dyes. nih.gov The mechanism often involves the formation of non-fluorescent ground-state complexes between the dye and the amino acid. nih.gov However, the efficiency of this quenching varies significantly depending on the dye's structure. For some carbocyanine dyes, such as Cy5, the quenching effect by amino acids is almost negligible. nih.gov This highlights the specific nature of these interactions, where both the dye's structure and the amino acid's properties determine the outcome. The primary mechanisms for fluorescence quenching can be categorized as static, where a non-fluorescent complex is formed, or dynamic, resulting from collisional encounters between the dye and the quencher. nwciowa.edu
| Interaction Type | Interacting Amino Acid(s) | Observed Effect on Cyanine Dye | Probable Mechanism |
| Binding & Aggregation | Lysine, Arginine (charged) | Strong binding affinity, disruption of π-conjugation, dye aggregation, and decreased absorbance intensity. gsu.edu | Electrostatic interaction between the charged amino acid side chain and the dye's conjugated system. gsu.edu |
| Fluorescence Quenching | Tryptophan | Strong quenching for many dye classes; forms weak or non-fluorescent ground-state complexes. nih.gov | Static quenching through complex formation. nih.govsioc-journal.cn |
| Fluorescence Quenching | Tyrosine | Substantial quenching for rhodamine and fluorescein (B123965) derivatives. nih.gov | Static or dynamic quenching. nih.gov |
| Negligible Interaction | Leucine (neutral) | Minimal interaction compared to charged amino acids. gsu.edu | Lack of strong electrostatic interaction sites. gsu.edu |
Behavior in Amorphous and Crystalline Matrices under Varied Conditions
The spectroscopic properties of Cryptocyanine are highly sensitive to the rigidity and order of its environment. When embedded in solid matrices, its behavior differs markedly between amorphous and crystalline phases.
Amorphous matrices , such as glassy polymers like polymethyl methacrylate (B99206) (PMMA), lack long-range translational symmetry. escholarship.orgspectroscopyonline.com This structural disorder means that individual dye molecules are situated in slightly different local environments, with varying intermolecular distances and orientations relative to the host matrix molecules. libretexts.org This distribution of guest-host interactions leads to a phenomenon known as inhomogeneous broadening, where the collective absorption and emission spectra of the dye molecules are significantly wider than the spectrum of a single molecule. spectroscopyonline.comaip.org Studies have noted that Cryptocyanine can undergo photoreactions when embedded in these glassy polymer matrices. escholarship.org
Crystalline matrices , in contrast, possess a regular, repeating three-dimensional lattice structure. libretexts.org This long-range order ensures that each guest dye molecule occupies a nearly identical position within the host lattice, experiencing uniform intermolecular forces. libretexts.org Consequently, Raman and other optical spectra of molecules in crystalline solids tend to feature sharp, well-defined bands, as opposed to the broad bands seen in amorphous materials. spectroscopyonline.com The loss of long-range symmetry in amorphous solids breaks the strict selection rules that apply to crystals, making a wider range of vibrational modes active in the Raman spectrum, which often comes to resemble the phonon density of states of the material. spectroscopyonline.com
| Matrix Type | Structural Characteristic | Local Environment for Dye | Impact on Optical Spectra |
| Amorphous (e.g., Polymers, Glasses) | Lacks long-range order; disordered arrangement of molecules. spectroscopyonline.com | Each dye molecule experiences a unique local environment with varying intermolecular forces. libretexts.org | Inhomogeneous broadening of spectral bands; spectra are typically broad. aip.org |
| Crystalline | Possesses long-range translational symmetry; ordered lattice structure. libretexts.org | Each dye molecule occupies a well-defined, uniform site within the lattice. libretexts.org | Spectra exhibit sharp, well-defined bands due to uniform guest-host interactions. spectroscopyonline.com |
Influence of High Pressure on Optical Impurity Spectra in Solution and Solid State
Applying high pressure to solutions or solid matrices containing Cryptocyanine as an optical impurity is a powerful technique to probe intermolecular interactions and the properties of electronic states. Pressure systematically reduces the volume of the system, forcing guest and host molecules closer together and amplifying the effects of intermolecular forces. aip.org
Studies on polymethine dyes, the class to which Cryptocyanine belongs, embedded in polymer hosts have shown that increasing pressure induces significant changes in their absorption spectra. aip.org A common observation is a barochromic shift (a shift to longer wavelengths, or red shift) of the absorption band maximum as pressure increases up to 140 kbars. aip.org This red shift indicates that the energy difference between the ground and excited states decreases with compression.
This behavior can be analyzed using the Franck-Condon principle and models of intermolecular potentials, such as the Lennard-Jones potential, to describe the guest-host interactions. aip.org The analysis suggests that the observed spectral shifts and an accompanying increase in the inhomogeneous bandwidth are related to changes in the equilibrium geometry between the ground and excited states. aip.org Specifically, the pressure-induced red shifts imply that the excited state is more stabilized by the compressed environment than the ground state, which can be interpreted as the excited state having a smaller equilibrium coordinate (being more compact) than the ground state. aip.org In some molecular systems, pressure can also induce conformational changes, such as twisting, which dramatically alters the electronic spectra. ed.ac.uk
| Condition | Effect on System | Observed Spectral Change | Theoretical Interpretation |
| Increasing Hydrostatic Pressure | Decreases intermolecular distances, enhancing guest-host interactions. aip.org | Barochromic (red) shift of absorption maxima. aip.org | The energy of the excited state is lowered more than the ground state upon compression. aip.org |
| Increasing Hydrostatic Pressure | Enhances variations in the local environment for each dye molecule. aip.org | Increased inhomogeneous broadening of spectral bands. aip.org | Amplification of the distribution of solvation energies in the disordered matrix. aip.org |
| Increasing Hydrostatic Pressure | Can favor more compact molecular conformations. ed.ac.uk | Potential appearance of new spectral features or significant shifts. ed.ac.uk | Pressure-induced conformational changes to a more stable state at high density. ed.ac.uk |
Advanced Computational and Theoretical Research
Computational Methodologies for Molecular Geometry and Conformational Analysis
The three-dimensional structure and conformational flexibility of cryptocyanine are fundamental to its function and properties. Computational chemistry offers a suite of methods to explore the potential energy surface of the molecule and identify its most stable conformations. slideshare.net Key computational approaches include molecular mechanics (MM), quantum mechanics (QM), and molecular dynamics (MD) simulations. numberanalytics.com
Geometry optimization is a primary technique used to find the lowest energy conformation of a molecule by navigating its potential energy surface. slideshare.net This is crucial for understanding how the specific arrangement of atoms influences the molecule's reactivity and physical properties. slideshare.net For complex and flexible molecules, conformational analysis is performed to identify various low-energy structures. slideshare.net Methodologies for this include systematic searches, where torsion angles are methodically varied, and stochastic methods. slideshare.netlaas.fr
Molecular Mechanics (MM) : This approach uses classical physics and force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. Force fields are sets of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). MM is computationally efficient, making it suitable for exploring the conformational space of large molecules. kallipos.grnumberanalytics.com
Quantum Mechanics (QM) : These methods solve the Schrödinger equation to describe the electronic structure of the molecule. QM approaches are more computationally intensive but provide higher accuracy. They are categorized into:
Ab initio methods : These are derived directly from theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) theory is a foundational ab initio method. kallipos.grhelsinki.fi
Semi-empirical methods : These use parameters derived from experimental data to simplify calculations, offering a balance between speed and accuracy. slideshare.netcecam.org
Density Functional Theory (DFT) : DFT models the electron correlation by focusing on the electron density rather than the complex many-electron wavefunction. kallipos.grhelsinki.fi It has become one of the most popular methods due to its favorable combination of accuracy and computational cost. slideshare.net
Molecular Dynamics (MD) Simulations : MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. ebsco.comnih.gov This method provides insight into the dynamic behavior of the molecule, including conformational changes and interactions with its environment. nih.gov It is particularly useful for studying how molecules like cryptocyanine behave in solution. ebsco.comnih.gov
| Methodology | Core Principle | Primary Application for Cryptocyanine | Relative Cost |
|---|---|---|---|
| Molecular Mechanics (MM) | Classical mechanics (force fields) to model interatomic forces. numberanalytics.com | Rapid conformational searching and energy minimization. slideshare.net | Low |
| Density Functional Theory (DFT) | Quantum mechanics based on electron density to calculate electronic structure. kallipos.gr | Accurate geometry optimization and calculation of electronic properties. slideshare.net | High |
| Molecular Dynamics (MD) | Solves Newton's equations of motion to simulate atomic and molecular movement over time. ebsco.com | Studying dynamic conformational changes and interactions in solution. nih.gov | Medium-High |
Simulation of Solvent Effects on Electronic Spectra (e.g., Polarizable Continuum Model - PCM)
The electronic absorption and emission spectra of dyes like cryptocyanine are highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The Polarizable Continuum Model (PCM) is a widely used and reliable computational method to simulate these solvent effects. unipi.itresearchgate.netresearchgate.net PCM treats the solvent as a continuous, polarizable dielectric medium rather than modeling individual solvent molecules explicitly. researchgate.netnih.gov The solute molecule is placed within a cavity carved out of this dielectric continuum, and the electrostatic interaction between the solute and the solvent is calculated. researchgate.net
This approach allows for the calculation of how the solvent stabilizes the ground and excited states of the solute differently, which in turn determines the shift in spectral lines. researchgate.net The model can be extended to various quantum mechanical methods, including DFT and its time-dependent extension (TD-DFT), to predict electronic transition energies in different solvents. researchgate.netnih.gov For instance, the Integral Equation Formalism (IEF) version of PCM (IEF-PCM) is a robust formulation for calculating solute-solvent interactions. researchgate.net By performing single-point energy calculations with PCM at gas-phase optimized geometries, researchers can efficiently predict solvatochromic shifts. researchgate.net This is crucial for interpreting experimental spectra and understanding the nature of the electronic transitions in cryptocyanine. researchgate.netnih.gov
Modeling of Photoinduced Electron Transfer Processes within Cryptocyanine Systems
Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems, and it is central to the function of cryptocyanine in various applications. mdpi.com Computational modeling is essential for understanding the mechanisms and kinetics of these ultrafast events. d-nb.info Theoretical approaches allow researchers to map out the entire process, from light absorption to the formation of charge-separated states and their subsequent decay. mdpi.com
Key computational techniques for modeling PET include:
Time-Dependent Density Functional Theory (TD-DFT) : This is a popular method for calculating the properties of electronic excited states due to its computational efficiency. nih.govabg.asso.fr It can be used to identify the relevant excited states involved in the electron transfer and to model charge transfer states. abg.asso.frrsc.org However, for some classes of molecules like cyanines, standard TD-DFT functionals can overestimate transition energies. nih.gov
Constrained DFT (C-DFT) : This method is used alongside TD-DFT to more accurately model charge-transfer excited states. abg.asso.fr
Kinetic Models : To understand the dynamics of PET, kinetic models are employed. For example, Marcus theory provides a framework for calculating electron transfer rates based on the free energy change of the reaction, the reorganization energy, and the electronic coupling between the donor and acceptor. More complex models, such as the Kakitani and Mataga model, can be used to analyze PET in intricate systems by incorporating factors like time-dependent donor-acceptor distances obtained from molecular dynamics simulations. nih.gov
Fermi's Golden Rule : This quantum mechanical principle can be used to determine electron transfer rates, incorporating effects such as vibronic coupling for a more quantitative understanding of the process. abg.asso.fr
These modeling efforts help establish structure-property relationships, correlating the molecular architecture of cryptocyanine systems with the efficiency of charge separation and recombination. abg.asso.fr
Development of Predictive Theoretical Approaches for Cryptocyanine Aggregate Properties
In solution, cyanine (B1664457) dyes like cryptocyanine often self-assemble into aggregates, which exhibit unique spectroscopic properties distinct from the monomer. acs.org The formation of J-aggregates (red-shifted absorption) and H-aggregates (blue-shifted absorption) is dependent on the molecular structure, concentration, and environment. acs.org Developing robust theoretical models to predict and explain the properties of these aggregates is a significant area of research. acs.org
A successful strategy is a bottom-up theoretical approach that begins with an accurate model of the isolated dye molecule and then incorporates intermolecular interactions. acs.org This involves:
Essential-State Models (ESM) : The complex electronic structure of the cyanine monomer is simplified by describing its low-energy physics in terms of a few key electronic (diabatic) states coupled to effective molecular vibrations. acs.org This is critical as describing the low-energy excitations in cyanines is a known challenge for many theoretical methods. acs.org
Modeling Intermolecular Interactions : The model is then extended to dimers and larger aggregates. The excitonic coupling between molecules, which governs the spectral shift upon aggregation, is calculated. This coupling is strongly influenced by the geometry of the aggregate.
Incorporating Environmental Effects : The model must account for the surrounding environment, particularly the electrostatic screening from the solvent and any counter-ions. These screening effects can significantly modulate the intermolecular interactions and, consequently, the spectral properties of the aggregate. acs.org
Recent research on a family of cyanine dyes (DiI, DiD, and DiR), which differ only by the length of their π-conjugated chain, demonstrated the power of this approach. The study successfully explained why the shorter dye (DiI) forms J-aggregates, while the longer dyes (DiD and DiR) form H-aggregates, highlighting the crucial and intertwined roles of molecular vibrations and electrostatic screening. acs.org Such predictive models are invaluable for designing new cyanine-based materials with tailored optical properties for applications in photonics and imaging. acs.org
| Aggregate Type | Spectroscopic Signature | Typical Molecular Arrangement | Key Theoretical Descriptors |
|---|---|---|---|
| H-aggregate | Blue-shifted absorption (hypsochromic shift) | Face-to-face (sandwich-like) stacking | Positive excitonic coupling |
| J-aggregate | Red-shifted, narrow absorption band (bathochromic shift) | Edge-to-edge (head-to-tail) arrangement | Negative excitonic coupling |
In Silico Prediction of Complex Molecular Dynamics and Excited State Reaction Pathways
In silico methods provide a virtual microscope to observe the complex and often fleeting events that follow the photoexcitation of cryptocyanine. ebsco.com Molecular dynamics (MD) and specialized excited-state dynamics simulations are used to predict the reaction pathways and understand the mechanisms of energy dissipation and photochemical reactions. cecam.orgescholarship.org
Molecular Dynamics (MD) Simulations : Beyond conformational analysis, MD simulations are used to explore the structural stability and dynamics of molecular assemblies, such as cryptocyanine aggregates. rsc.orgmdpi.com By simulating the system over time, researchers can observe the formation process of these aggregates and predict their bulk structures. rsc.org For complex systems, MD can reveal crucial information about interactions, stability, and conformational dynamics that are unobtainable by other means. mdpi.comnih.gov
Excited-State Molecular Dynamics : To model photochemical events, it is necessary to simulate the motion of atoms on the potential energy surfaces of electronic excited states. escholarship.org Nonadiabatic molecular dynamics (NAMD) is a powerful technique for this purpose. lanl.gov NAMD simulations, often employing a "surface-hopping" algorithm, can model the transitions between different electronic states (e.g., from a higher excited state S2 to S1, and then to the ground state S0). lanl.gov This allows for the detailed investigation of nonradiative decay pathways, the determination of excited-state lifetimes, and the identification of key molecular structures, such as conical intersections, that facilitate rapid relaxation to the ground state. lanl.gov
Reaction Pathway Prediction : The development of scalable excited-state methods and algorithms for exploring potential energy surfaces is paving the way for the discovery of novel excited-state reactivity. cecam.org By combining quantum chemical calculations with reaction network theory, it is becoming possible to automatically identify new reaction pathways and mechanisms, even in unexplored regions of chemical space. cecam.org For a molecule like cryptocyanine, these methods can be used to predict photoisomerization pathways or other photochemical reactions, providing a comprehensive map of its excited-state behavior.
Emerging Research Directions and Future Outlook
Strategies for Enhanced Photophysical Performance and Stability of Cryptocyanine Derivatives
A primary challenge in the application of cryptocyanine and other cyanine (B1664457) dyes is their limited photostability. frontiersin.org Researchers are actively exploring several strategies to enhance both their stability and photophysical performance.
One major approach involves the chemical structural modification of the dye itself. tandfonline.com Functionalization of the polymethine chain, which is susceptible to photodegradation and oxidative damage, is a key area of focus. tandfonline.comsioc-journal.cn Strategies include shortening the polymethine chain or incorporating rigid cyclic segments to improve stability. tandfonline.com Another successful tactic is the introduction of electron-withdrawing groups, such as cyano groups, into the molecular structure. This modification reduces the electron density of the dye, thereby decreasing its reactivity towards singlet oxygen, a primary agent of photobleaching. nih.govrsc.org
The development of Donor-Acceptor (D-A) configurations is another promising molecular engineering strategy. These designs, where donor and acceptor units are linked via stable C-C single bonds, enhance the intrinsic photostability and chemical stability of the photosensitizers. tandfonline.com
Beyond direct molecular modification, forming complexes and hybrid materials offers a viable path to improved stability. Encapsulation of cyanine dyes within nanocarriers or the formation of inclusion complexes, for instance with β-cyclodextrin, can physically shield the dye from degradative processes. psu.edu The formation of an inclusion complex with β-cyclodextrin was shown to decrease the quantum yield of photodegradation by inhibiting both the formation of singlet oxygen and its subsequent attack on the dye. psu.edu Similarly, creating nanohybrids by attaching cyanine dyes to the surface of nanoparticles like zinc oxide (ZnO) can enhance photostability. acs.org This attachment provides an excited-state electron transfer pathway from the dye to the nanoparticle, which protects the dye from degradation by singlet oxygen. acs.org
Finally, the attachment of triplet state quenchers , such as cyclooctatetraene (B1213319) (COT), is a more general method to enhance photostability. nih.gov This approach works by depopulating the long-lived triplet state of the dye, from which degrading photochemical reactions often originate. nih.gov
Exploration of Novel Molecular Architectures and Hybrid Systems Based on Cryptocyanine
Researchers are designing innovative molecular structures and hybrid systems to unlock new functionalities and applications for cryptocyanine. A significant area of exploration is the development of targeted photosensitizers for biomedical applications. For example, a mitochondria-targeted cryptocyanine probe, Mito-CCy , was created by conjugating a cryptocyanine unit with a triarylphosphonium group, which directs the molecule to the mitochondria of cells. researchgate.netnih.gov This targeted delivery enhances the efficacy of photothermal therapy by concentrating the agent at a heat-sensitive organelle. researchgate.netnih.gov
The self-assembly of cryptocyanine derivatives into supramolecular architectures like J-aggregates and H-aggregates is another active research frontier. acs.orgresearchgate.net J-aggregates are characterized by a sharp, red-shifted absorption band (bathochromic shift) compared to the monomer, while H-aggregates typically show a blue-shifted absorption band. acs.orgwikipedia.org These aggregation phenomena dramatically alter the photophysical properties of the dye and can be controlled by factors like solvent, concentration, and the presence of other molecules. wikipedia.orgresearchgate.net For instance, quinoline (B57606) cyanine can be designed to form stable H-aggregated nanoparticles, which significantly enhances photothermal conversion efficiency. researchgate.net
Hybrid systems that combine cryptocyanine with other materials are also being extensively investigated. These include:
Inorganic-organic hybrids : These systems can be formed by combining an inorganic component with the organic dye. google.com For example, the interaction of cyanine dyes with layered silicates like saponite (B12675438) and montmorillonite (B579905) can be used to control dye aggregation and tune the photophysical properties of the resulting hybrid system. researchgate.net
Nanoparticle conjugates : Attaching cryptocyanine dyes to nanoparticles, such as ZnO, creates nanohybrids with enhanced stability and new electronic properties. acs.org
Metallacycle conjugates : An organoplatinum(II) metallacycle has been conjugated with heptamethine cyanine to create a system for trimodal cancer therapy. chinesechemsoc.org
These novel architectures and hybrid systems expand the potential of cryptocyanine far beyond its traditional uses, opening doors for applications in advanced electronics, photonics, and theranostics. researchgate.netchinesechemsoc.org
Integration of Cryptocyanine into Advanced Optical Materials and Devices
The distinct optical properties of cryptocyanine make it a valuable component for a range of advanced optical materials and devices, particularly in the realm of lasers and nonlinear optics.
One of the earliest and most well-established applications of cryptocyanine is as a passive Q-switch for ruby lasers. optica.orgscispace.com A Q-switch is a device that prevents laser oscillation until a high level of population inversion is achieved in the gain medium. When the inhibition is suddenly removed, the laser emits a short, high-power "giant" pulse.
A solution of cryptocyanine in a solvent like methanol (B129727) acts as a saturable absorber. aip.orgaip.org At low light intensity, the cryptocyanine solution absorbs the laser's radiation (at 6943 Å for a ruby laser). aip.org As the intensity of the light from the ruby rod increases, the ground state of the cryptocyanine molecules becomes depleted, and the solution becomes transparent or "bleached" to the laser wavelength. aip.org This sudden increase in the quality factor (Q) of the laser cavity allows for the rapid release of the stored energy as a giant pulse, typically with a duration of nanoseconds and a peak power in the megawatt range. aip.orgaip.org
| Cryptocyanine Q-Switch Performance in a Ruby Laser | |
| Parameter | Value |
| Solvent | Methanol aip.org |
| Typical Concentration | 1.8 x 10⁻⁶ M aip.org |
| Absorption Cross Section (at 6943 Å) | 8.1 x 10⁻¹⁶ cm² per molecule aip.org |
| Resulting Pulse Width (FWHM) | ~10 nsec aip.org |
| Resulting Peak Power | 5–10 MW aip.org |
| This table presents typical performance characteristics of a cryptocyanine solution used as a passive Q-switch in a standard ruby laser system. |
A significant challenge with cryptocyanine Q-switches is their photochemical decomposition, which leads to irreversible bleaching. optica.org Research has shown that this degradation is primarily caused by ultraviolet radiation from the laser's flashlamps, rather than the laser beam itself. optica.org
Optical limiters are materials that exhibit high transmittance at low input light fluences (energies) but low transmittance at high fluences. This property is crucial for protecting sensitive optical sensors and human eyes from damage by high-intensity laser pulses. Cryptocyanine and related carbocyanine dyes have been studied for their potential in optical limiting applications. myskinrecipes.comscispace.com
The mechanism behind their optical limiting behavior is typically reverse saturable absorption (RSA) . researchgate.netresearchgate.net In RSA, the absorption cross-section of the molecule's excited state is significantly larger than that of its ground state. When the molecule is excited by a high-intensity laser pulse, it transitions to the excited state, which then absorbs subsequent photons much more strongly. This leads to a decrease in transmittance as the input light intensity increases. researchgate.net
Studies on several carbocyanine dyes, including cryptocyanine (DCI), have demonstrated strong RSA in the 450–600 nm region. researchgate.net The ratio of the excited-state to ground-state absorption cross-section is a key figure of merit for RSA materials. For one related dye, DTDCI, this ratio was measured to be as high as 350. researchgate.net While cryptocyanine exhibits effective optical limiting, the performance of some derivatives can be affected by the lifetime of their higher excited states. researchgate.net
| Spectroscopic Properties of Carbocyanine Dyes for Optical Limiting | ||
| Molecule | λ_max (S₀→S₁) (nm) | Excited to Ground State Absorption Cross-Section Ratio (σ_ex/σ_g) |
| DCI (Cryptocyanine) | 706 | >200 (at 532 nm) |
| DDI | 708 | ~10 |
| DTDCI | 560 | 350 (at 470 nm) |
| This table shows the absorption maximum of the first singlet state and the ratio of excited-state to ground-state absorption cross-sections for cryptocyanine (DCI) and related dyes, indicating their potential for optical limiting. Data sourced from researchgate.net. |
Applications in Passive Q-Switching Elements for Lasers
Fundamental Research into Unraveling Complex Photochemical Reaction Pathways
Understanding the fundamental photochemical processes that occur after a cryptocyanine molecule absorbs a photon is essential for controlling its function and designing improved derivatives. A photochemical reaction is a chemical process initiated by the absorption of light. nih.govnumberanalytics.com Upon excitation, a molecule can undergo several competing processes. researchgate.netnumberanalytics.com
For cryptocyanine, these pathways include:
Radiative Decay : The excited molecule can return to the ground state by emitting a photon, a process known as fluorescence. Cryptocyanine, however, has a very low fluorescence quantum yield (e.g., ~0.011 for the parent compound and ~0.007 for Mito-CCy), meaning this pathway is not dominant. nih.gov
Non-Radiative Decay : The excitation energy can be converted into heat. This is the principle behind its use in photothermal therapy, where derivatives like Mito-CCy are designed to maximize this pathway. researchgate.netnih.gov
Intersystem Crossing and Reactive Oxygen Species (ROS) Production : The excited singlet state can convert to a longer-lived triplet state. This triplet-state molecule can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). psu.edu This process is a major pathway for the photodegradation of cyanine dyes but is also harnessed for photodynamic therapy. psu.eduresearchgate.net
Photoisomerization : The absorbed energy can cause a structural rearrangement of the molecule, forming a photoisomer. This reversible process is a type of photochromism. smolecule.com
Photochemical Decomposition : The absorbed energy can lead to irreversible bond cleavage, resulting in the destruction of the dye. This is often initiated by UV radiation or reaction with ROS and is a primary cause of the poor photostability of Q-switches. psu.eduoptica.org
Fundamental research utilizes techniques like picosecond transient absorption spectroscopy to study the relaxation dynamics of high-lying electronic states and identify transient species like photoisomers. researchgate.netresearchgate.net By elucidating these complex reaction pathways, scientists can rationally design new cryptocyanine-based systems with tailored properties, such as enhanced stability by blocking decomposition pathways or improved therapeutic efficacy by promoting ROS production or heat generation. tandfonline.comnih.gov
Q & A
Q. How can researchers ensure ethical compliance when using Cryptocyanine in animal studies?
- Methodological Answer : Obtain approval from institutional animal care committees (IACUC) for protocols involving Cryptocyanine. Include control groups receiving vehicle-only formulations (e.g., DMSO:Saline) and adhere to ARRIVE guidelines for data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
